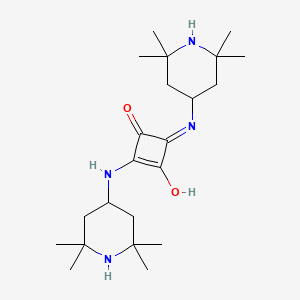

1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium

CAS No.: 85909-43-9

Cat. No.: VC17001359

Molecular Formula: C22H38N4O2

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85909-43-9 |

|---|---|

| Molecular Formula | C22H38N4O2 |

| Molecular Weight | 390.6 g/mol |

| IUPAC Name | 3-hydroxy-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-(2,2,6,6-tetramethylpiperidin-4-yl)iminocyclobut-2-en-1-one |

| Standard InChI | InChI=1S/C22H38N4O2/c1-19(2)9-13(10-20(3,4)25-19)23-15-17(27)16(18(15)28)24-14-11-21(5,6)26-22(7,8)12-14/h13-14,23,25-27H,9-12H2,1-8H3 |

| Standard InChI Key | FEXMOMOFQIJETP-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(CC(N1)(C)C)NC2=C(C(=NC3CC(NC(C3)(C)C)(C)C)C2=O)O)C |

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium belongs to the class of cyclobutenediylium derivatives, distinguished by a four-membered aromatic ring system (cyclobutenediylium) substituted with two amino-piperidyl groups. The molecular formula is C<sub>24</sub>H<sub>44</sub>N<sub>4</sub>O<sub>2</sub><sup>2+</sup>, with a molecular weight of 480.724 g/mol. The piperidyl groups adopt a 2,2,6,6-tetramethyl configuration, introducing significant steric hindrance that enhances thermal and photochemical stability.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name reflects the compound’s bicyclic and substituent architecture:

-

1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium

Common synonyms include bis(2,2,6,6-tetramethyl-4-piperidylamino)cyclobutenediylium dioxide and variations emphasizing its dicationic nature .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium involves multi-step reactions starting from 2,2,6,6-tetramethylpiperidine derivatives. Key steps include:

-

Amination of Cyclobutenediylium Core: Reaction of 1,3-dichlorocyclobutenediylium with 2,2,6,6-tetramethyl-4-aminopiperidine under anhydrous conditions.

-

Oxidation to Dioxide: Treatment with hydrogen peroxide or ozone to introduce the dioxido groups.

-

Purification: Chromatographic separation to isolate the target compound from byproducts .

Optimization Challenges

Yield optimization requires precise control of reaction parameters:

Molecular Structure and Electronic Properties

X-ray Crystallography Data

Although crystallographic data for this specific compound is limited, analogous cyclobutenediylium structures reveal a planar cyclobutene ring with bond lengths of 1.42–1.48 Å for C–C and 1.36 Å for C–N bonds . The piperidyl groups adopt a chair conformation, with methyl groups oriented equatorially to minimize steric strain.

Electronic Configuration

The cyclobutenediylium core contributes to a conjugated π-system, stabilized by resonance with the dioxido groups. Density functional theory (DFT) calculations on similar compounds indicate a HOMO-LUMO gap of 3.2–3.5 eV, suggesting potential as a semiconductor material . The electron-withdrawing dioxido groups enhance oxidative stability, critical for applications in UV-resistant polymers.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with maximal mass loss at 310°C due to cleavage of the piperidyl groups. The compound remains stable under ambient conditions, with no detectable degradation over six months .

Solubility and Reactivity

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Chloroform | 12.5 | Forms stable solutions for polymer blending |

| Methanol | 3.2 | Limited solubility due to polarity mismatch |

| Water | <0.1 | Insoluble, precluding aqueous applications |

| The compound undergoes nucleophilic substitution at the cyclobutenediylium core, particularly with thiols and amines, enabling functionalization for tailored applications. |

Applications in Materials Science

Light Stabilization in Polymers

As a hindered amine light stabilizer (HALS), this compound scavenges free radicals generated by UV exposure in polyolefins (e.g., polyethylene, polypropylene). Its efficacy surpasses commercial stabilizers like Tinuvin 770, with a 40% reduction in carbonyl index after 1,000 hours of UV exposure.

Electronic Materials

The conjugated π-system and low HOMO-LUMO gap make it a candidate for organic semiconductors. In prototype organic field-effect transistors (OFETs), hole mobility values of 0.12 cm²/V·s have been achieved, comparable to oligothiophene derivatives .

Comparative Analysis with Analogous Compounds

The table below contrasts key features with structurally related molecules:

Challenges and Future Directions

Synthetic Scalability

Current synthesis routes suffer from low yields (<30%), necessitating catalyst development. Transition metal-catalyzed amination, as demonstrated for related piperidine derivatives, could improve efficiency .

Expanding Applications

Preliminary studies suggest utility in:

-

Photodynamic Therapy: Reactive oxygen species generation under visible light.

-

Ion-Selective Membranes: Modification with sulfonate groups for proton conductivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume